molecular formula C11H10N2O B2885700 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile CAS No. 1531598-53-4

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile

Cat. No.: B2885700
CAS No.: 1531598-53-4
M. Wt: 186.214
InChI Key: CEQFUMBHHOZEJN-UHFFFAOYSA-N
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Description

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C11H10N2O This compound features a pyridine ring substituted with a hydroxy-methylbutynyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 2,6-dibromopyridine with 2-methyl-3-butyn-2-ol in the presence of a copper(I) iodide and palladium(II) chloride catalyst system in tetrahydrofuran (THF) solvent. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydroxy-methylbutynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 6-(3-oxo-3-methylbut-1-ynyl)pyridine-3-carbonitrile.

    Reduction: Formation of 6-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The hydroxy and carbonitrile groups play a crucial role in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(3-hydroxy-3-methylbut-1-ynyl)pyridine
  • 6-(3-Hydroxy-3-methylbut-1-ynyl)pyridine-2-carbonitrile
  • 6-(3-Hydroxy-3-methylbut-1-ynyl)pyridine-4-carbonitrile

Uniqueness

6-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

6-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-11(2,14)6-5-10-4-3-9(7-12)8-13-10/h3-4,8,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQFUMBHHOZEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=NC=C(C=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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